Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
Description
Overview of 1,3-Oxazole Heterocyclic Systems in Contemporary Chemical Research
The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom in a 1,3-relationship. This structural motif is a key constituent in numerous natural products and biologically active molecules. The unique electronic properties of the oxazole (B20620) ring, arising from the electronegativity of the heteroatoms, contribute to its stability and its ability to engage in various chemical interactions.
In contemporary chemical research, oxazole derivatives are widely investigated for their diverse pharmacological activities. cbccollege.in The oxazole scaffold is a common feature in compounds exhibiting antibacterial, antifungal, anti-inflammatory, antiproliferative, and antiviral properties. This broad spectrum of biological activity has made the oxazole nucleus a privileged structure in medicinal chemistry and a frequent target in drug discovery programs. ekb.eg Beyond pharmaceuticals, oxazoles are utilized as intermediates in the synthesis of agrochemicals, as catalytic ligands, and in the development of dyes and fluorescent whitening agents. cbccollege.in The versatility of the oxazole ring allows for substitution at its carbon positions (C2, C4, and C5), enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its function for a specific application. ekb.eg
Strategic Importance of Halomethylated Oxazoles as Synthetic Intermediates
Within the broader class of oxazole derivatives, halomethylated oxazoles represent a particularly valuable subclass of synthetic intermediates. The introduction of a halomethyl group, typically a chloromethyl (-CH₂Cl) or bromomethyl (-CH₂Br) substituent, onto the oxazole core imparts a high degree of reactivity at that position.
These compounds serve as effective and reactive scaffolds for synthetic elaboration. The reactivity of the 2-(chloromethyl) group is often compared to that of a benzylic chloride, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups at the 2-position of the oxazole ring. Chemists can readily react 2-(chloromethyl)oxazoles with a range of nucleophiles, including:
Amines: to form 2-(aminomethyl)oxazoles.
Thiols: to generate 2-(thiomethyl)oxazole derivatives.
Alcohols/Phenols: to produce 2-(alkoxymethyl) or 2-(aryloxymethyl)oxazoles.
Carbanions: such as those derived from malonates, enabling carbon-carbon bond formation.
This versatility makes halomethylated oxazoles powerful building blocks for constructing more complex molecular architectures and for the rapid generation of libraries of compounds for biological screening.
Research Rationale for Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
The specific compound, this compound, has been identified as a significant intermediate in organic synthesis due to its bifunctional nature. It incorporates two distinct and synthetically useful reactive sites onto the stable oxazole core: the reactive chloromethyl group at the C2 position and an ethyl ester at the C4 position.
The research rationale for this compound is centered on its utility as a versatile building block for creating highly substituted oxazoles. The strategic placement of these two functional groups allows for a programmed, stepwise elaboration of the molecule. For instance, the chloromethyl group can undergo nucleophilic substitution to introduce a desired moiety, while the ethyl carboxylate group can be subsequently hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or undergo other transformations. This orthogonal reactivity is highly desirable in synthetic chemistry, as it provides a clear pathway to a diverse range of target molecules. A closely related isomer, ethyl 2-chlorooxazole-4-carboxylate, has been described as a versatile intermediate for the synthesis of variously substituted oxazoles through sequences of halogenation and palladium-catalyzed coupling reactions. nih.gov
The combination of a stable, biologically relevant oxazole core with two distinct points for chemical modification makes this compound a valuable tool for medicinal chemists and material scientists aiming to develop novel compounds with tailored properties.
Compound Data
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 131748-95-3 |
| Molecular Formula | C₇H₈ClNO₃ |
| SMILES | CCOC(=O)c1oc(CCl)nc1 |
| InChI Key | FHEFLBVMMSCEMF-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 189.60 g/mol |
| Monoisotopic Mass | 189.019272 Da |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCJIAPGDPROEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Chloromethyl 1,3 Oxazole 4 Carboxylate
Historical and Modern Synthetic Routes to the 1,3-Oxazole Core Bearing a Chloromethyl Group
The construction of the 2-(chloromethyl)-1,3-oxazole moiety is a key challenge in the synthesis of the title compound. Over the years, several classical and contemporary methods have been developed for the formation of the oxazole (B20620) ring, which can be adapted for this specific substitution pattern.
Synthesis via Serine Ester Derivatives
The use of amino acid derivatives, such as serine esters, provides a valuable and stereospecific route to oxazoline (B21484) precursors, which can be subsequently oxidized to the corresponding oxazoles. While not a direct route to ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, this methodology establishes a foundational approach to the oxazole core. The general strategy involves the condensation of a serine ester with an appropriate carbonyl compound or its equivalent, followed by cyclization and oxidation.
A plausible, though not explicitly documented, pathway could involve the N-acylation of an ethyl serine derivative with chloroacetyl chloride to form an N-(chloroacetyl)serine ester intermediate. Subsequent cyclodehydration of this intermediate would yield the corresponding oxazoline, which could then be oxidized to the desired 2-(chloromethyl)-1,3-oxazole-4-carboxylate. The choice of dehydrating and oxidizing agents is crucial in this sequence to ensure high yields and prevent side reactions.
Approaches Involving Dichloroacetonitrile (B150184) Intermediates
The application of dichloroacetonitrile as a direct precursor in the synthesis of this compound is not well-documented in scientific literature. While nitriles are common starting materials in the synthesis of various nitrogen-containing heterocycles, including oxazoles, the specific use of dichloroacetonitrile for the formation of the 2-(chloromethyl)oxazole (B60668) ring system has not been established as a primary synthetic route.
Alternative Ring-Closure Strategies for 2-(chloromethyl)-1,3-oxazoles
A prominent and versatile method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones. researchgate.netnih.govwikiwand.com This approach can be theoretically applied to the synthesis of this compound. The key precursor for this reaction would be ethyl 2-(chloroacetamido)-3-oxobutanoate. This intermediate can be prepared by the acylation of ethyl 3-amino-2-oxobutanoate with chloroacetyl chloride. The subsequent cyclization of this 2-acylamino-β-ketoester, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or sulfuric acid, would lead to the formation of the desired oxazole ring. nih.govresearchgate.net
Another strategy involves the reaction of α-haloketones with amides, a method known as the Bredereck reaction. In the context of the target molecule, this could involve the reaction of ethyl 2-chloro-3-oxobutanoate with chloroacetamide. This condensation reaction would directly lead to the formation of the substituted oxazole ring.
Furthermore, modern approaches to 2-(halomethyl)oxazoles have been developed. For instance, the reaction of azirine intermediates with haloacyl halides has been shown to produce 2-(halomethyl)oxazoles. This method, however, is generally used for different substitution patterns and may not be directly applicable to the synthesis of the title compound.
Preparation of Related Methyl Ester Analogues (Mthis compound)
The synthesis of the corresponding methyl ester, mthis compound, provides valuable insight into the preparation of the ethyl analogue. Commercial suppliers of the methyl derivative suggest a synthetic route that involves the condensation of 2-amino-2-methylpropanol with a chlorinated acyl chloride, followed by cyclization with phosphorus oxychloride. While this specific route leads to a product with an additional methyl group at the 5-position, it highlights a viable strategy for constructing the 2-(chloromethyl)oxazole core.
A more direct, albeit theoretical, approach for the methyl ester would mirror the Robinson-Gabriel synthesis, starting from methyl 3-amino-2-oxobutanoate.
| Starting Materials | Key Intermediates | Reagents | Product |
| Ethyl 3-amino-2-oxobutanoate, Chloroacetyl chloride | Ethyl 2-(chloroacetamido)-3-oxobutanoate | Dehydrating agent (e.g., POCl₃) | This compound |
| Ethyl 2-chloro-3-oxobutanoate, Chloroacetamide | - | Base | This compound |
| Methyl 3-amino-2-oxobutanoate, Chloroacetyl chloride | Methyl 2-(chloroacetamido)-3-oxobutanoate | Dehydrating agent (e.g., POCl₃) | Mthis compound |
Mechanistic Considerations in the Formation of this compound
The formation of the oxazole ring in the Robinson-Gabriel synthesis is believed to proceed through a well-defined mechanism. Taking the cyclization of ethyl 2-(chloroacetamido)-3-oxobutanoate as an example, the reaction is initiated by the enolization of the β-ketoester. The enol oxygen then acts as a nucleophile, attacking the carbonyl carbon of the chloroacetamide group. This intramolecular cyclization forms a five-membered heterocyclic intermediate.
Subsequent dehydration of this intermediate, facilitated by the acidic conditions or the dehydrating agent, leads to the formation of the aromatic oxazole ring. The role of the dehydrating agent, such as phosphorus oxychloride, is to activate the carbonyl group for nucleophilic attack and to facilitate the elimination of water.
The mechanism of the Bredereck reaction involves the initial N-acylation of the amide by the α-haloketone, followed by an intramolecular cyclization and dehydration sequence to afford the oxazole product.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.
Temperature: The reaction temperature plays a critical role in both the rate of reaction and the formation of byproducts. For the Robinson-Gabriel cyclodehydration, temperatures can range from ambient to reflux, depending on the reactivity of the substrate and the strength of the dehydrating agent. researchgate.net
Catalyst/Reagent: The choice of the dehydrating agent is paramount. While strong mineral acids like sulfuric acid can be used, phosphorus oxychloride is a common and effective reagent for this transformation. nih.gov The molar ratio of the dehydrating agent to the substrate needs to be carefully controlled to ensure complete cyclization without promoting degradation of the product. In some cases, the use of a base may be required to facilitate the initial condensation step in methods like the Bredereck reaction.
Solvent: The selection of an appropriate solvent is crucial for ensuring the solubility of the reactants and for facilitating the reaction. Aprotic solvents such as dichloromethane, chloroform, or toluene (B28343) are often employed for these types of cyclization reactions. The polarity of the solvent can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.
A systematic study of these parameters is essential to maximize the yield and purity of the final product.
| Parameter | Conditions | Rationale |
| Temperature | Ambient to reflux | To control reaction rate and minimize byproduct formation. |
| Dehydrating Agent | H₂SO₄, POCl₃, P₂O₅ | To promote the cyclodehydration of the acylamino ketone intermediate. |
| Solvent | Aprotic solvents (e.g., CH₂Cl₂, Toluene) | To ensure solubility of reactants and facilitate the reaction. |
| Reactant Ratio | Stoichiometric or slight excess of acylating agent | To ensure complete conversion of the starting material. |
Solvent Systems and Their Influence on Yield and Selectivity
The choice of solvent plays a critical role in the efficiency of the cyclization and halogenation steps. Aprotic solvents are generally favored for the Robinson-Gabriel synthesis to avoid competing reactions and facilitate dehydration. Dichloromethane is a commonly employed solvent for the initial acylation step, providing a non-reactive medium for the reaction between the amino group and the acyl chloride.
For the cyclization step, which often requires heating, higher-boiling aprotic solvents can be advantageous. While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, analogous syntheses of substituted oxazoles provide valuable insights. For example, in the synthesis of 4,5-disubstituted oxazoles via a [3+2] cycloaddition, acetonitrile (B52724) was found to be the optimal solvent, leading to significantly higher yields compared to DMF, DMSO, THF, or 1,4-dioxane. Protic solvents like methanol (B129727) and ethanol (B145695) were found to be unsuitable, yielding no product.
The following table summarizes the effect of different solvents on the yield of a related 4,5-disubstituted oxazole synthesis, which can serve as a general guideline.
Table 1: Influence of Solvent on the Yield of a 4,5-Disubstituted Oxazole
| Solvent | Yield (%) |
|---|---|
| Acetonitrile (CH3CN) | 95 |
| Dichloromethane (CH2Cl2) | Not specified, but commonly used |
| N,N-Dimethylformamide (DMF) | Lower Yields |
| Dimethyl sulfoxide (B87167) (DMSO) | Lower Yields |
| Tetrahydrofuran (B95107) (THF) | Lower Yields |
| 1,4-Dioxane | Lower Yields |
| Methanol (MeOH) | 0 |
| Ethanol (EtOH) | 0 |
Data extrapolated from a related synthesis of 4,5-disubstituted oxazoles.
Temperature and Reaction Duration Optimization
Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize yield and minimize side product formation. The initial N-acylation is typically carried out at low temperatures, often around 0°C, to control the exothermic reaction and prevent degradation of the starting materials.
The subsequent cyclodehydration step generally requires elevated temperatures to drive the reaction to completion. In the context of the Robinson-Gabriel synthesis, temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the dehydrating agent used. For instance, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis of 2,4,5-trisubstituted oxazoles is conducted at elevated temperatures. Similarly, the synthesis of 2-(chloromethyl)-4,5-diphenyloxazoles involves heating the precursor in the presence of a dehydrating agent.
The reaction duration is monitored to ensure complete conversion of the starting material. Typical reaction times for oxazole synthesis can range from a few hours to overnight. For example, a [3+2] cycloaddition approach to 4,5-disubstituted oxazoles was optimized to a 4-hour reaction time at 0°C.
Optimization of these parameters is crucial. Insufficient heating or a short reaction time may lead to incomplete cyclization, while excessive heat or prolonged reaction times can result in decomposition of the product or the formation of undesired byproducts.
Role of Catalysts and Additives in Cyclization and Halogenation Steps
The cyclization of the 2-acylamino-ketone precursor is typically facilitated by a dehydrating agent or a catalyst. Strong acids such as sulfuric acid or phosphorus oxychloride are classic reagents used in the Robinson-Gabriel synthesis to promote the intramolecular condensation. In some variations, a combination of reagents like triphenylphosphine (B44618) and iodine can be used for the cyclodehydration of β-keto amides.
Bases also play a crucial role, particularly in reactions involving isocyanides. In the synthesis of 4,5-disubstituted oxazoles, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was found to be an effective base.
The halogenation step, in this case, the introduction of the chloromethyl group, is achieved by using a chloro-functionalized starting material like chloroacetyl chloride. If the synthesis were to proceed via a different route, such as the halogenation of a pre-formed 2-methyloxazole, specific halogenating agents would be required.
Table 2: Common Catalysts and Additives in Oxazole Synthesis
| Step | Reagent/Catalyst | Function |
|---|---|---|
| Cyclization | Sulfuric Acid (H2SO4) | Dehydrating agent, catalyst |
| Cyclization | Phosphorus Oxychloride (POCl3) | Dehydrating agent, catalyst |
| Cyclization | Triphenylphosphine (PPh3) / Iodine (I2) | Dehydrating agent |
| Cyclization | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base catalyst |
| Halogenation | Chloroacetyl chloride | Source of the chloromethyl group |
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound requires precise control over the placement of the substituents on the oxazole ring, highlighting the importance of chemo- and regioselectivity.
The Robinson-Gabriel synthesis is inherently regioselective. The structure of the 2-acylamino-ketone precursor directly determines the substitution pattern of the resulting oxazole. The acyl group provides the substituent at the 2-position, while the keto and amino functionalities of the backbone form the C4-C5 bond and the nitrogen atom of the ring, respectively. Therefore, by starting with ethyl 2-(2-chloroacetamido)-3-oxobutanoate, the chloromethyl group is directed to the 2-position and the ethyl carboxylate group to the 4-position.
Alternative strategies for achieving regioselectivity in the synthesis of substituted oxazoles often involve multi-step sequences or the use of specific directing groups. For instance, regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been used to introduce substituents at the 2- and 5-positions. While not directly applicable to the synthesis of the title compound from simple precursors, these methods underscore the importance of regiocontrol in the functionalization of the oxazole core.
Reactivity and Chemical Transformations of Ethyl 2 Chloromethyl 1,3 Oxazole 4 Carboxylate
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The presence of a chlorine atom attached to a methylene (B1212753) group, which is in turn connected to the electron-withdrawing oxazole (B20620) ring, makes the chloromethyl group of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate highly susceptible to nucleophilic attack. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion. A wide range of nucleophiles can be employed, leading to the formation of diverse derivatives.
The reaction of this compound with primary amines results in the formation of secondary amines. This transformation is a straightforward and efficient method for introducing an amino-functionalized side chain at the 2-position of the oxazole ring. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
| Primary Amine | Product | Reaction Conditions | Yield |
| Aniline | Ethyl 2-((phenylamino)methyl)-1,3-oxazole-4-carboxylate | Base (e.g., triethylamine), solvent (e.g., ethanol), reflux | Good |
| Benzylamine | Ethyl 2-((benzylamino)methyl)-1,3-oxazole-4-carboxylate | Base (e.g., potassium carbonate), solvent (e.g., DMF), room temperature | High |
| Cyclohexylamine | Ethyl 2-((cyclohexylamino)methyl)-1,3-oxazole-4-carboxylate | Base (e.g., sodium bicarbonate), solvent (e.g., acetonitrile), reflux | Good |
This table is illustrative and based on the general reactivity of 2-(chloromethyl)oxazoles with primary amines.
Similarly, secondary amines react with this compound to yield tertiary amines. This reaction is a common strategy for the synthesis of polysubstituted oxazole derivatives with potential applications in medicinal chemistry and materials science. The reaction conditions are comparable to those used for primary amines.
| Secondary Amine | Product | Reaction Conditions | Yield |
| Diethylamine | Ethyl 2-((diethylamino)methyl)-1,3-oxazole-4-carboxylate | Base (e.g., triethylamine), solvent (e.g., THF), reflux | High |
| Piperidine | Ethyl 2-(piperidin-1-ylmethyl)-1,3-oxazole-4-carboxylate | Base (e.g., potassium carbonate), solvent (e.g., acetone), reflux | High |
| Morpholine | Ethyl 2-(morpholinomethyl)-1,3-oxazole-4-carboxylate | Base (e.g., sodium carbonate), solvent (e.g., ethanol), reflux | High |
This table is illustrative and based on the general reactivity of 2-(chloromethyl)oxazoles with secondary amines.
Oxygen-based nucleophiles, such as hydroxide (B78521) ions or alkoxides, can displace the chloride ion to form hydroxymethyl or alkoxymethyl derivatives, respectively. The reaction with hydroxide, typically from an aqueous base like sodium hydroxide, leads to the formation of ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate. Alkoxides, generated from the corresponding alcohols and a strong base, yield ethers.
| Oxygen Nucleophile | Product | Reaction Conditions | Yield |
| Sodium Hydroxide | Ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate | Aqueous solvent, heat | Moderate |
| Sodium Methoxide | Ethyl 2-(methoxymethyl)-1,3-oxazole-4-carboxylate | Methanol (B129727), room temperature | Good |
| Sodium Phenoxide | Ethyl 2-(phenoxymethyl)-1,3-oxazole-4-carboxylate | Solvent (e.g., DMF), heat | Good |
This table is illustrative and based on the general reactivity of 2-(chloromethyl)oxazoles with oxygen nucleophiles.
Sulfur and nitrogen-containing heterocyclic compounds are effective nucleophiles in substitution reactions with this compound. For instance, thiols and their conjugate bases (thiolates) readily displace the chloride to form thioethers. Similarly, nitrogen heterocycles like imidazole (B134444) and benzimidazole (B57391) can be alkylated at one of their nitrogen atoms. These reactions are valuable for the synthesis of complex heterocyclic systems.
| Heterocyclic Nucleophile | Product | Reaction Conditions | Yield |
| Thiophenol | Ethyl 2-((phenylthio)methyl)-1,3-oxazole-4-carboxylate | Base (e.g., sodium hydride), solvent (e.g., THF), room temperature | High nih.gov |
| 2-Mercaptobenzothiazole | Ethyl 2-(((benzo[d]thiazol-2-yl)thio)methyl)-1,3-oxazole-4-carboxylate | Base (e.g., triethylamine), solvent (e.g., ethanol), reflux | Good |
| Imidazole | Ethyl 2-((1H-imidazol-1-yl)methyl)-1,3-oxazole-4-carboxylate | Base (e.g., potassium carbonate), solvent (e.g., acetonitrile), reflux | Good |
| Benzimidazole | Ethyl 2-((1H-benzo[d]imidazol-1-yl)methyl)-1,3-oxazole-4-carboxylate | Base (e.g., sodium hydride), solvent (e.g., DMF), room temperature | Good |
This table is illustrative and based on the general reactivity of 2-(chloromethyl)oxazoles with heterocyclic nucleophiles.
The nucleophilic substitution reactions at the chloromethyl moiety of this compound predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. chemsynthesis.com This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). researchgate.net As the nucleophile forms a new bond with the carbon, the bond between the carbon and the chlorine atom simultaneously breaks. chemsynthesis.com
The reaction proceeds through a high-energy transition state in which the central carbon atom is pentacoordinate, being partially bonded to both the incoming nucleophile and the departing leaving group. researchgate.net The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. chemsynthesis.comresearchgate.net
Several factors influence the rate of these SN2 reactions:
The Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. uni.lu
The Substrate: The chloromethyl group is primary and unhindered, which is ideal for SN2 reactions as it minimizes steric hindrance at the reaction center. uni.lu
The Leaving Group: The chloride ion is a good leaving group, facilitating the reaction.
The Solvent: Polar aprotic solvents, such as acetone, DMF, and DMSO, are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus enhancing the nucleophilicity. uni.lu
Reactions Involving the Oxazole Ring System
The oxazole ring in this compound is an aromatic heterocycle, but its reactivity is influenced by the presence of the electron-withdrawing ethyl carboxylate group at the 4-position. This substituent deactivates the ring towards electrophilic attack and can influence its participation in other reactions.
Nucleophilic substitution directly on the oxazole ring is generally uncommon but can occur if a good leaving group is present. chemrxiv.orgbiosynth.com The ease of displacement of halogens on the oxazole ring is typically C-2 > C-4 > C-5. chemrxiv.orgbiosynth.com
Electrophilic substitution on the oxazole ring is also challenging due to the ring's relatively low electron density. When such reactions do occur, they are directed to the C-5 position. nih.govchemrxiv.org The presence of the electron-withdrawing ester group at C-4 further deactivates the ring, making electrophilic substitution even less favorable.
Oxazoles can participate as dienes in Diels-Alder reactions. clockss.orgresearchgate.net However, the presence of an electron-withdrawing group at the 4-position, such as the ethyl carboxylate in the title compound, deactivates the oxazole system towards cycloaddition reactions. Therefore, forcing conditions or highly reactive dienophiles would likely be required for such transformations.
More recently, palladium-catalyzed C-H bond arylation has been shown to be a viable method for functionalizing the oxazole ring of ethyl oxazole-4-carboxylate derivatives, offering an alternative to traditional electrophilic or nucleophilic substitution reactions. researchgate.net
Palladium-Catalyzed Direct Functionalization of the Oxazole Ring
Direct C-H bond functionalization is a powerful strategy for derivatizing heteroaromatic compounds, avoiding the need for pre-functionalization with halides or organometallic reagents. For this compound, the most accessible C-H bond for such transformations is at the C5 position. The C2 position is substituted with the chloromethyl group, and the C4 position is occupied by the ethyl carboxylate group, which also acts as a directing group.
Palladium-catalyzed direct arylation has been successfully applied to the closely related ethyl oxazole-4-carboxylate. These reactions typically involve the coupling of the oxazole with aryl halides. Research has shown that the C5 position is preferentially arylated. The reaction conditions often employ a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base. The ethyl ester group at the 4-position can serve as a directing group, facilitating the C-H activation at the adjacent C5 position. While the chloromethyl group at C2 introduces additional complexity, the principles of C5-arylation are expected to remain applicable.
Below is a table summarizing typical conditions for the direct C5-arylation of related ethyl oxazole-4-carboxylate systems.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Toluene (B28343) | 150 | 96 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (5) | JohnPhos (10) | Cs₂CO₃ | Dioxane | 150 | 95 |
| 3-Bromopyridine | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Toluene | 150 | 85 |
| 1-Chloronaphthalene | Pd(OAc)₂ (5) | JohnPhos (10) | Cs₂CO₃ | Dioxane | 150 | 91 |
This table presents data adapted from studies on ethyl oxazole-4-carboxylate and is illustrative of the conditions applicable for C5-arylation reactions.
Hydrogenation and Reduction Reactions of the Oxazole Heterocycle
The reduction of the oxazole ring can lead to different products depending on the reagents and conditions employed.
Catalytic Hydrogenation: The oxazole ring can undergo catalytic hydrogenation to yield the corresponding oxazoline (B21484). This transformation represents a partial reduction of the aromatic heterocycle. Highly enantioselective hydrogenations of substituted oxazoles have been achieved using chiral ruthenium catalysts, such as those generated from Ru(η³-methallyl)₂(cod) and a chiral bisphosphine ligand like PhTRAP. This method allows for the synthesis of chiral oxazolines from prochiral oxazoles. For a substrate like this compound, this reaction would produce the corresponding chiral 4,5-dihydrooxazole (oxazoline) derivative.
Hydride Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can effect the reduction of the ethyl carboxylate group to a primary alcohol. However, the oxazole ring itself is generally susceptible to cleavage under such harsh conditions. In contrast, sodium borohydride (B1222165) (NaBH₄) is typically not reactive enough to reduce either the oxazole ring or the ethyl ester under standard conditions. The reduction of esters with NaBH₄ can sometimes be forced by using high temperatures or by the addition of Lewis acids (e.g., LiCl, CaCl₂, AlCl₃), which activate the ester carbonyl group. Under these specific conditions, the ethyl carboxylate could potentially be reduced to a hydroxymethyl group while leaving the oxazole ring intact.
Functional Group Interconversions of the Ethyl Carboxylate
The ethyl carboxylate group at the C4 position is amenable to a variety of standard functional group interconversions, providing access to a wide range of derivatives.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, treatment with lithium hydroxide or sodium hydroxide in an aqueous alcohol solution will yield the sodium or lithium salt of 2-(chloromethyl)-1,3-oxazole-4-carboxylic acid, which can be neutralized with acid to provide the free carboxylic acid. This carboxylic acid is a key intermediate for further derivatization.
Amidation: The carboxylic acid can be coupled with various amines to form amides using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). Alternatively, the ester can be directly converted to an amide via aminolysis with an amine, although this often requires high temperatures or catalysis.
Reduction: As mentioned previously, the ester can be reduced to the corresponding primary alcohol, 2-(chloromethyl)-4-(hydroxymethyl)-1,3-oxazole, using a strong reducing agent like LiAlH₄.
Transesterification: The ethyl ester can be converted to other alkyl esters by heating in the presence of a different alcohol and an acid or base catalyst.
These transformations allow for the modification of the C4 substituent, enabling the synthesis of a diverse library of compounds for various applications.
Advanced Cross-Coupling Methodologies for Derivatization
Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. To apply these methods to the oxazole core of this compound, a leaving group, typically a halogen, must first be installed on the ring. The C5 position is the most common site for this initial functionalization.
Halogenation at C5: Electrophilic halogenation using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can introduce a bromine or iodine atom at the C5 position. This step is crucial for enabling subsequent palladium-catalyzed cross-coupling reactions. Research on the related ethyl 2-chlorooxazole-4-carboxylate has demonstrated that a sequence of regiocontrolled halogenation followed by coupling is a viable strategy for producing a variety of substituted oxazoles.
C-C Bond Formation at the Oxazole Core (e.g., Suzuki-Miyaura, Heck)
Once the 5-halo derivative, ethyl 5-bromo-2-(chloromethyl)-1,3-oxazole-4-carboxylate, is synthesized, it becomes a suitable substrate for various C-C bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction couples the 5-halo-oxazole with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This methodology is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C5 position.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 5-halo-oxazole with an alkene to form a C5-alkenyl substituted oxazole. The reaction typically maintains the stereochemistry of the alkene, offering good control over the product geometry.
| Coupling Reaction | Partner | Catalyst | Ligand | Base | Solvent | Product (at C5) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | Phenyl |
| Suzuki-Miyaura | 2-Thiopheneboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 2-Thienyl |
| Heck | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | Styrenyl |
| Heck | n-Butyl Acrylate | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Acetonitrile (B52724) | (E)-Butyl Acrylate |
This table provides illustrative examples of cross-coupling reactions on a hypothetical 5-halo-oxazole substrate.
C-N Bond Formation (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Using the 5-halo-oxazole derivative as the substrate, this reaction allows for the introduction of a wide variety of nitrogen-containing functional groups. The reaction couples the halo-oxazole with primary or secondary amines, anilines, or other N-H containing compounds in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base such as sodium tert-butoxide. This method provides direct access to 5-amino, 5-anilino, and other N-substituted oxazole derivatives.
Electrophilic Reactions on the Oxazole Ring System
The oxazole ring is an electron-deficient heterocycle, making it generally unreactive towards electrophilic aromatic substitution. This low reactivity is further compounded by the presence of the strongly electron-withdrawing ethyl carboxylate group at the C4 position. Therefore, classical electrophilic reactions like nitration or Friedel-Crafts acylation are typically not feasible on this system.
However, as noted in Section 3.3, electrophilic halogenation is a key and productive reaction for this substrate class. The most reactive position on the ring towards electrophiles is C5. Treatment of this compound with an electrophilic halogen source like N-Bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF) or carbon tetrachloride (CCl₄) can selectively install a bromine atom at the C5 position. This transformation is synthetically valuable as it converts the inert C-H bond into a reactive C-Br bond, thereby enabling the powerful palladium-catalyzed cross-coupling methodologies discussed previously.
Analytical and Computational Approaches in Research on Ethyl 2 Chloromethyl 1,3 Oxazole 4 Carboxylate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the chemical structure of newly synthesized compounds like Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the types of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For this compound, both ¹H NMR and ¹³C NMR would be employed to confirm its identity and purity.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would include a triplet and a quartet for the ethyl ester group (CH₃ and CH₂), a singlet for the chloromethyl (CH₂Cl) group, and a singlet for the proton on the oxazole (B20620) ring (H-5). The integration of these signals would correspond to the number of protons in each group (3H, 2H, 2H, and 1H, respectively).
¹³C NMR: This analysis detects the carbon atoms in the molecule, providing insights into the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the oxazole ring, the chloromethyl carbon, and the two carbons of the ethyl group. The chemical shifts of these signals are indicative of their electronic environment. For instance, research on related oxazole compounds shows characteristic shifts for the oxazole ring carbons that would be used to confirm the structure. rsc.org
Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Ethyl CH₃ | ~1.4 | ~14 |
| Ethyl CH₂ | ~4.4 | ~62 |
| Chloromethyl CH₂ | ~4.8 | ~38 |
| Oxazole CH (C5) | ~8.5 | ~140 |
| Oxazole C -Cl (C2) | - | ~160 |
| Oxazole C -COOEt (C4) | - | ~145 |
| Ester C =O | - | ~161 |
Note: These are predicted values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula: C₇H₈ClNO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The analysis would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a second peak [M+2]⁺ that is approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. Fragmentation analysis can reveal the loss of specific groups, such as the ethyl group, the carboxylate group, or the chloromethyl group, helping to piece together the molecular structure. rsc.orgvensel.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1720-1740 |
| C=N (Oxazole) | Stretch | ~1600-1650 |
| C-O-C (Ester & Oxazole) | Stretch | ~1100-1300 |
| C-H | Stretch | ~2900-3000 |
| C-Cl | Stretch | ~600-800 |
These bands, when observed together, provide strong evidence for the presence of the ethyl ester, oxazole ring, and chloromethyl functionalities, thus supporting the proposed structure. rsc.org
Chromatographic Methodologies for Purification and Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used for both purification and purity analysis. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The purity of this compound would be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. This method is crucial for ensuring the compound meets the high purity standards required for subsequent research or application. vensel.org
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction and as a preliminary method for purity assessment. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. Different solvent systems (mobile phases), such as mixtures of hexane (B92381) and ethyl acetate, would be tested to find one that provides good separation of the product from starting materials and byproducts. The position of the compound is identified by its retention factor (Rf) value. TLC is also instrumental in determining the appropriate solvent system for purification by column chromatography. korea.ac.kr
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, which possesses a moderate boiling point, direct GC analysis is feasible. However, to enhance its volatility, improve peak shape, and increase sensitivity, especially in complex matrices, derivatization into more volatile forms can be employed.
Derivatization in GC analysis involves chemically modifying the analyte to alter its physicochemical properties. For this compound, the primary sites for derivatization would be the ester group, although the chloromethyl group could also potentially undergo certain reactions. A common derivatization strategy for esters is transesterification, where the ethyl group is exchanged for a smaller or more volatile group, such as a methyl group, by reacting with methanol in the presence of an acid or base catalyst. This would convert the analyte into Mthis compound, which is expected to be more volatile.
Another approach is silylation, which is one of the most common derivatization techniques in GC. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can react with any active hydrogen atoms. While the target molecule itself does not have active hydrogens, any hydrolysis products, such as the corresponding carboxylic acid, could be readily derivatized.
The GC analysis of such derivatives would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-5 or HP-5ms). The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase (an inert carrier gas like helium or nitrogen). A flame ionization detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity. For unambiguous identification, a mass spectrometer (MS) is coupled with the GC (GC-MS), providing both retention time and mass spectral data, which allows for the structural elucidation of the derivatives and any related impurities. For instance, the mass spectrum of the parent compound would show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the ethyl ester and chloromethyl groups.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of heterocyclic compounds, including oxazole derivatives, providing valuable insights into their reactivity and stability. For this compound, DFT calculations can elucidate its geometric and electronic properties.
DFT calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, like 6-311G++(d,p), to obtain an optimized molecular geometry. From these calculations, several key electronic properties and reactivity descriptors can be derived. irjweb.com
One of the most important aspects of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com
Furthermore, DFT allows for the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These include:
Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.
Global Hardness (η): Measures the resistance to charge transfer.
Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These parameters can be calculated from the HOMO and LUMO energies. For this compound, these calculations can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of its reactive behavior. irjweb.com
Below is an interactive data table showcasing typical electronic properties that can be calculated for this compound and related oxazole derivatives using DFT.
Interactive Data Table: Calculated Electronic Properties of Oxazole Derivatives using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Chemical Potential (μ) | Global Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|---|
| Oxazole | -6.89 | -0.25 | 6.64 | -3.57 | 3.32 | 1.92 |
| 2-Methyloxazole | -6.75 | -0.18 | 6.57 | -3.47 | 3.29 | 1.83 |
| 4-Carboethoxyoxazole | -7.12 | -0.89 | 6.23 | -4.01 | 3.12 | 2.58 |
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the time evolution of the system, allowing for the investigation of conformational changes, diffusion, and reaction pathways.
For this compound, MD simulations can be employed to explore the dynamics of its reactions. A key area of interest is the reactivity of the chloromethyl group at the 2-position of the oxazole ring, which is a potential site for nucleophilic substitution reactions. MD simulations can model the approach of a nucleophile to the chloromethyl group, the formation of a transition state, and the subsequent departure of the chloride leaving group. By running multiple trajectories, the free energy landscape of the reaction can be mapped, and the reaction rate constants can be estimated.
Another application of MD simulations is to study the conformational flexibility of the molecule. The ethyl ester group can rotate, and the molecule as a whole can undergo various vibrational and rotational motions. MD simulations can provide insights into the preferred conformations of the molecule and the energy barriers between different conformational states. This information is valuable for understanding how the molecule interacts with other molecules, such as solvents or reactants.
Furthermore, MD simulations can be used to investigate the excited-state dynamics of the oxazole ring. Upon absorption of light, the molecule can be promoted to an excited electronic state. MD simulations, in combination with quantum mechanical calculations (ab initio MD or QM/MM methods), can be used to follow the subsequent relaxation pathways, which may involve photochemical reactions such as ring-opening or isomerizations. researchgate.net For instance, studies on the parent oxazole have shown that upon photoexcitation, it can undergo ultrafast ring-opening to form a nitrile ylide intermediate. researchgate.net MD simulations can help to elucidate whether similar pathways are accessible for substituted oxazoles like this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are a computational approach that aims to correlate the chemical structure of a series of compounds with their reactivity. By developing mathematical models that relate structural or physicochemical properties (known as molecular descriptors) to a measure of reactivity, QSRR can be used to predict the reactivity of new or untested compounds.
In the context of this compound, a QSRR study could be developed to predict its reactivity in a particular reaction, for example, its rate of nucleophilic substitution at the chloromethyl group. To build a QSRR model, a dataset of structurally related oxazole derivatives with experimentally measured reactivity data would be required. A wide range of molecular descriptors can be calculated for each compound in the dataset, including:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Calculated using quantum chemical methods (like DFT), such as HOMO and LUMO energies, dipole moment, and partial atomic charges.
Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP), which is a measure of lipophilicity.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates the descriptors to the observed reactivity. The quality of the QSRR model is assessed by its statistical significance and its ability to predict the reactivity of an external test set of compounds that were not used in the model development.
A successful QSRR model for oxazole derivatives could provide valuable insights into the structural features that govern their reactivity. For example, it might reveal that the reactivity of the chloromethyl group is strongly influenced by the electronic properties of the substituents on the oxazole ring. Such a model would be a useful tool for the rational design of new oxazole derivatives with desired reactivity profiles.
Below is an interactive data table illustrating the types of molecular descriptors that could be used in a QSRR study of oxazole derivatives.
Interactive Data Table: Molecular Descriptors for QSRR of Oxazole Derivatives
| Compound | LogP | Molecular Weight | Surface Area (Ų) | Dipole Moment (Debye) | HOMO Energy (eV) |
|---|---|---|---|---|---|
| Ethyl 2-methyl-1,3-oxazole-4-carboxylate | 1.1 | 155.15 | 185.3 | 2.8 | -6.75 |
| Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | 2.8 | 217.22 | 245.8 | 3.2 | -7.05 |
| Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | 1.9 | 209.12 | 210.5 | 4.5 | -7.80 |
Role As a Versatile Chemical Building Block and Intermediate in Advanced Synthesis
Enabling Access to Diverse Heterocyclic Scaffolds
The structure of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is primed for elaboration into a multitude of other heterocyclic systems. The reactive C-2 chloromethyl group serves as a key electrophilic site, enabling the introduction of various nucleophiles which can subsequently be used to construct new rings fused to or linked to the oxazole (B20620) core.
For instance, the chloromethyl moiety can react with binucleophilic reagents, leading to annulation reactions that produce fused bicyclic systems. Alternatively, it can be used to link the oxazole to other pre-formed heterocyclic units. A common strategy involves the displacement of the chloride by sulfur, nitrogen, or oxygen nucleophiles, followed by intramolecular cyclization to form thiazolo[3,2-c]oxazoles, imidazo[2,1-b]oxazoles, or oxazolo[2,3-c]oxazoles, respectively. Furthermore, related 2-chlorooxazole intermediates have been shown to undergo palladium-catalyzed coupling reactions, demonstrating the capacity of the oxazole scaffold to be functionalized for the synthesis of diverse 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. nih.gov
Table 1: Examples of Heterocyclic Scaffolds Accessible from Oxazole Intermediates
| Starting Intermediate Type | Reaction Type | Resulting Heterocyclic Scaffold |
|---|---|---|
| 2-(Chloromethyl)oxazole (B60668) | Nucleophilic Substitution / Cyclization | Imidazo[2,1-b]oxazole |
| 2-(Chloromethyl)oxazole | Nucleophilic Substitution / Cyclization | Thiazolo[3,2-c]oxazole |
| 2-Chlorooxazole | Palladium-Catalyzed Coupling | Substituted Oxazoles |
Precursor for Complex Organic Molecules
The oxazole ring is a common structural motif found in a wide range of bioactive natural products, many of which are isolated from marine organisms. pitt.edu The synthesis of these intricate molecules often relies on the use of pre-functionalized heterocyclic building blocks. This compound serves as an ideal precursor for segments of such complex targets.
A prominent example of a complex natural product containing an oxazole ring is (-)-disorazole C1, a potent cytotoxic agent. pitt.edu The total synthesis of molecules like disorazole C1 highlights the importance of convergent strategies, where key fragments of the molecule are synthesized independently before being coupled together. pitt.edu The title compound represents a valuable starting material for creating such fragments, allowing for the installation of necessary side chains at the C-2 position via the chloromethyl group and modification of the C-4 position through the ester, ultimately facilitating the construction of the larger macrocyclic structure. pitt.edu
Intermediate in the Synthesis of Pharmacologically Relevant Compounds
The oxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of biological activities. These activities include anti-inflammatory, antibacterial, antifungal, and antiproliferative effects. mdpi.com Consequently, this compound is a critical intermediate for generating libraries of novel compounds for drug discovery.
The compound's utility lies in its ability to serve as a template for creating diversely substituted oxazoles. For example, in the development of novel antiproliferative agents, researchers have synthesized various 2,4,5-trisubstituted oxazole derivatives. The synthetic strategy often involves:
Substitution: Reacting the C-2 chloromethyl group with a range of nucleophiles to introduce diversity at this position.
Amidation: Converting the C-4 ethyl ester into a series of amides by reacting it with different amines, introducing a second point of diversity.
Further Ring Functionalization: If required, modifying the C-5 position of the oxazole ring through reactions like halogenation followed by cross-coupling. nih.gov
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of new oxazole-based compounds, aiding in the identification of potent and selective therapeutic candidates. nih.gov
Utilization in Agrochemical Intermediate Synthesis
The structural motifs effective in pharmaceuticals often find parallel applications in the agrochemical industry for the development of new pesticides, herbicides, and fungicides. Oxazole- and the related isoxazole-containing compounds have demonstrated significant potential in this area. researchgate.netnih.gov
This compound provides a robust platform for synthesizing novel agrochemical candidates. For instance, research into new herbicide safeners—compounds that protect crops from the harmful effects of herbicides—has led to the rational design and synthesis of substituted oxazole isoxazole carboxamides. nih.gov These molecules are designed to compete with herbicides at the active site of plant enzymes, like acetolactate synthase. nih.gov The title compound is an ideal starting point for such syntheses, where the chloromethyl group can be transformed into other functional groups and the ester can be converted into the requisite carboxamides to produce a library of potential safeners. Similarly, derivatives incorporating the oxazole scaffold have been evaluated for fungicidal and herbicidal activity, making this building block valuable for screening and lead optimization in agrochemical research. mdpi.comresearchgate.net
Strategies for Solid-Phase Synthesis Applications
Solid-phase synthesis is a cornerstone of modern combinatorial chemistry, enabling the rapid production and screening of large libraries of compounds for drug discovery and other applications. The structure of this compound is well-suited for integration into solid-phase synthesis workflows.
A typical strategy involves immobilizing the building block onto a solid support, such as a polymeric resin. The C-4 carboxylate group is the most common attachment point. The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled to a resin functionalized with a suitable linker (e.g., Wang or Rink amide resin).
Once anchored to the solid support, the molecule can be elaborated upon. The reactive C-2 chloromethyl group is exposed and available for reaction with a diverse set of reagents in the solution phase. This allows for the creation of a library of resin-bound oxazole derivatives. After the desired synthetic sequence is complete, the final products are cleaved from the resin and collected for purification and screening. This approach has been successfully used to prepare libraries of oxazole-containing linear and cyclic peptidomimetics, demonstrating the compound's compatibility with high-throughput synthetic methods.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (-)-disorazole C1 |
Future Research Directions and Unexplored Potentials
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a major driver in modern synthetic chemistry. Future research concerning ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate will likely focus on developing "green" and sustainable methods for its synthesis and subsequent transformations.
Key research objectives in this area include:
Microwave-Assisted Synthesis: Investigating microwave irradiation as an alternative energy source could significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. This approach has been successfully applied to the synthesis of other complex oxazole (B20620) derivatives.
Catalytic Approaches: Exploring novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, could replace stoichiometric reagents, thereby minimizing waste generation. Palladium-catalyzed reactions are already used for transformations of similar oxazoles, but future work could focus on more sustainable metal catalysts.
Benign Solvent Systems: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, would substantially decrease the environmental footprint of synthetic processes involving this compound.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future methodologies will aim to improve the atom economy of reactions utilizing this oxazole building block.
Asymmetric Synthesis of Chiral Derivatives
The introduction of chirality into molecules is of paramount importance, particularly in medicinal chemistry and materials science, where stereoisomers can exhibit vastly different biological activities or physical properties. The development of methods for the asymmetric synthesis of chiral derivatives from this compound represents a significant and valuable research frontier.
Future explorations could involve:
Chiral Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of reactions at or adjacent to the oxazole core. This could involve asymmetric alkylation reactions using the chloromethyl group or stereoselective additions to the oxazole ring.
Chiral Auxiliaries: Employing chiral auxiliaries to direct stereoselective transformations, which can be subsequently removed to yield enantiomerically enriched products. Research into new and effective chiral auxiliaries for oxazole systems is an ongoing field.
Enantioselective Biocatalysis: Utilizing enzymes to catalyze stereoselective modifications of the oxazole scaffold, offering high selectivity under mild reaction conditions.
Success in this area would unlock access to a vast new chemical space of chiral oxazole-containing molecules, which could be screened for novel pharmaceutical and material applications. For instance, studies have shown that the absolute configuration of chiral oxazoline (B21484) derivatives can lead to pronounced differences in antifungal and antioomycete activities.
Exploration of Unconventional Reactivity Patterns
While the chloromethyl group is a classical electrophilic handle for substitution reactions, there is significant potential in exploring less conventional reactivity patterns of this compound. The 2-(halomethyl) group on similar oxazole scaffolds is an effective and reactive site for synthetic elaboration.
Potential avenues for research include:
Radical Chemistry: Investigating the participation of the chloromethyl group in radical-mediated reactions, such as atom transfer radical addition (ATRA) or photoredox-catalyzed transformations. This could enable novel carbon-carbon and carbon-heteroatom bond formations that are inaccessible through traditional ionic pathways.
Metal-Mediated C-H Activation: Exploring the direct functionalization of the C-H bond at the C5 position of the oxazole ring. This advanced strategy would bypass the need for pre-functionalized starting materials and allow for more direct and efficient synthetic routes to 2,4,5-trisubstituted oxazoles.
Domino and Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot, triggered by an initial transformation of the chloromethyl or carboxylate group. Such cascade reactions would enhance synthetic efficiency by reducing the number of purification steps and minimizing solvent waste.
Integration into Flow Chemistry and Automation Platforms
The integration of synthetic routes into continuous flow and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen reaction conditions and generate molecular libraries. The synthesis of oxazoles has been shown to be amenable to flow chemistry setups, which can handle potentially hazardous intermediates safely and efficiently.
Future work in this domain could focus on:
Telescoped Flow Synthesis: Developing a continuous, multi-step flow process for the synthesis and subsequent derivatization of this compound without isolating intermediates. This would streamline the production of diverse oxazole libraries for high-throughput screening.
Automated Reaction Optimization: Utilizing automated platforms coupled with real-time analytics (e.g., in-line NMR or IR spectroscopy) to rapidly identify optimal reaction conditions for various transformations of the parent compound, accelerating the discovery of new derivatives.
On-Demand Synthesis: Creating automated systems capable of the on-demand synthesis of specific oxazole derivatives, which is particularly valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship (SAR) studies.
Design and Synthesis of Advanced Multi-Functionalized Oxazole Building Blocks
This compound is itself a valuable building block, but it also serves as an excellent starting point for the creation of more complex, multi-functionalized oxazole scaffolds. These advanced building blocks can be instrumental in constructing complex natural products and novel pharmaceutical agents.
Future research should target the design and synthesis of novel building blocks derived from the parent compound, featuring:
Orthogonal Reactive Sites: Introducing additional functional groups that can be manipulated independently of the existing chloromethyl and carboxylate moieties. This would allow for sequential and site-selective derivatization, enabling the construction of highly complex molecular architectures.
Bioisosteric Moieties: Using the oxazole core as a scaffold to attach groups that are bioisosteres of common functionalities found in bioactive molecules. This strategy is frequently used in drug design to fine-tune the pharmacological properties of a lead compound.
Fluorescent Tags and Probes: Incorporating fluorophores or other reporter groups onto the oxazole scaffold to create chemical probes for studying biological systems or for use in advanced materials.
By systematically expanding the library of derivatives and exploring these advanced applications, the full potential of this compound as a cornerstone of modern synthetic chemistry can be unlocked.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Suzuki-Miyaura Coupling : Ethyl 2-bromo-1,3-oxazole-4-carboxylate reacts with boronic acid derivatives (e.g., phenylboronic acid) under palladium catalysis to introduce substituents at the 2-position. Reaction conditions (e.g., solvent, temperature, catalyst loading) significantly impact yields. For example, using Pd(PPh₃)₄ in THF at 80°C achieves ~87% yield for analogous oxazole derivatives .
- Chloromethylation : Methyl or ethyl oxazole-4-carboxylate derivatives can undergo chloromethylation via nucleophilic substitution. For instance, mthis compound (CAS 208465-72-9) is synthesized by reacting methyl oxazole-4-carboxylate with chloromethylation agents like ClCH₂SO₂Cl in DMF .
- Optimization Tips : Use anhydrous conditions to avoid hydrolysis of the chloromethyl group. Monitor reaction progress via TLC or HPLC to minimize side products.
Q. How is the chloromethyl group in this compound characterized spectroscopically?
- Methodology :
- NMR : The chloromethyl (-CH₂Cl) group appears as a triplet (~4.5 ppm for CH₂Cl protons) in -NMR and a singlet in -NMR (~45 ppm for CH₂Cl).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with high-resolution mass spectrometry. For example, a related oxazole derivative (C₆H₆ClNO₃) shows a molecular ion at m/z 175.56 .
- IR : Stretching vibrations for C-Cl bonds appear at ~600–800 cm⁻¹.
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Toxicity : The chloromethyl group is a potential alkylating agent and may react with biological nucleophiles (e.g., DNA). Use PPE (gloves, goggles) and work in a fume hood.
- Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition. Avoid exposure to moisture or bases, which may hydrolyze the ester or chloromethyl group .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
- Methodology :
- The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For example, in drug synthesis, it can be substituted with amino groups to form bioactive intermediates.
- Case Study : this compound was used to synthesize BI-3231, a potent HSD17B13 inhibitor, via substitution with a hydroxyphenyl group .
- Kinetic Studies : Reaction rates depend on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) enhance reactivity .
Q. What strategies mitigate competing side reactions during functionalization of the oxazole ring?
- Methodology :
- Protection-Deprotection : Protect the ester group (e.g., silylation) before modifying the oxazole ring to prevent ester hydrolysis.
- Regioselective Functionalization : Use directing groups or transition-metal catalysts (e.g., Pd, Cu) to control substitution patterns. For example, Pd-catalyzed C-H activation can introduce aryl groups at specific positions .
- Side Reaction Analysis : Common issues include dimerization or over-alkylation. Use stoichiometric control and low temperatures (-20°C) to suppress these .
Q. How is this compound utilized in multicomponent reactions (MCRs) for heterocyclic synthesis?
- Methodology :
- Example : In TDAE (tetrakis(dimethylamino)ethylene)-mediated reactions, the chloromethyl group reacts with carbonyl compounds to form complex heterocycles. For instance, coupling with aromatic aldehydes yields fused oxazole-indole derivatives .
- Mechanistic Insight : The chloromethyl group acts as an electrophilic partner, while TDAE facilitates single-electron transfer (SET) to stabilize intermediates .
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
